3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a thiophene ring with a carboxylic acid group at the second position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and involves the coupling of an aryl halide with an organoboron compound .
Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This method is particularly useful for synthesizing thiophene derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of environmentally benign organoboron reagents and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
3-(3-Fluoro-4-methoxyphenyl)thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
3-(3-Fluoro-4-methoxyphenyl)thiophene-2-aldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid is unique due to its specific combination of a fluorine atom, a methoxy group, and a carboxylic acid group attached to a thiophene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C12H9FO3S |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9FO3S/c1-16-10-3-2-7(6-9(10)13)8-4-5-17-11(8)12(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
QSYSASXTJXNBKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC=C2)C(=O)O)F |
Origin of Product |
United States |
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